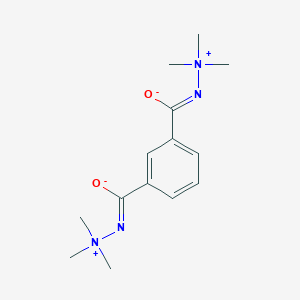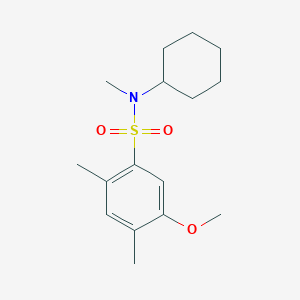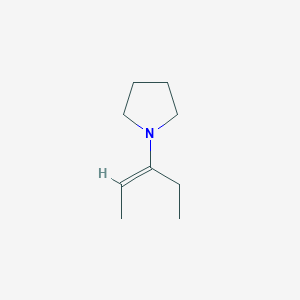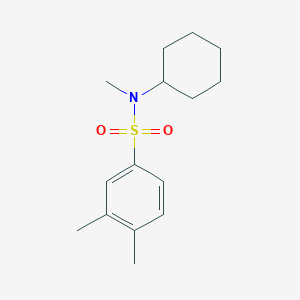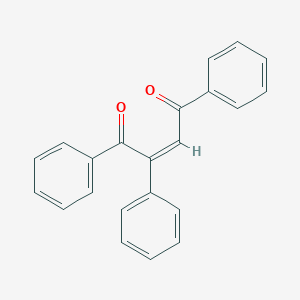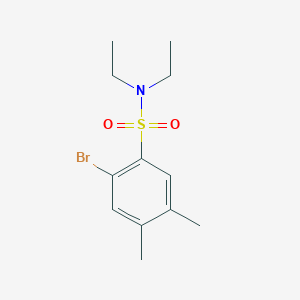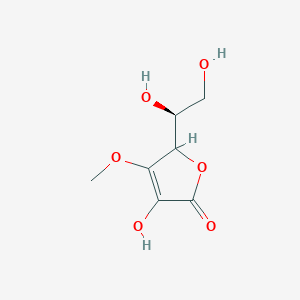
1-(2-Methyl-1-butenyl)pyrrolidine
Descripción general
Descripción
“1-(2-Methyl-1-butenyl)pyrrolidine” is a compound with the molecular formula C9H17N . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “1-(2-Methyl-1-butenyl)pyrrolidine” is not explicitly mentioned in the sources available.Molecular Structure Analysis
The molecular structure of “1-(2-Methyl-1-butenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring with a 2-methyl-1-butenyl group attached . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Aplicaciones Científicas De Investigación
Asymmetric Michael Addition Catalysis : A derivative of pyrrolidine, specifically (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, has been used as an organocatalyst in asymmetric Michael addition reactions, particularly for synthesizing γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).
Pyrrolidines in Cycloaddition Reactions : Research highlights the importance of pyrrolidines in modern science, especially in medicine and industry (as dyes or agrochemical substances). The study focused on pyrrolidines synthesis in [3+2] cycloaddition reactions, suggesting the potential for similar protocols in analogous reactions (Żmigrodzka et al., 2022).
Anticancer Activity in Domino Reactions : A study describes a three-component domino reaction involving pyrrolidin-2-one derivatives, catalyzed by iodine, with synthesized analogues showing in vitro anticancer activity. This highlights pyrrolidine derivatives' potential in therapeutic applications (Ramachandran et al., 2012).
Antimicrobial Activity : Polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives show interesting antimicrobial activity, particularly against A. baumannii and M. tuberculosis, suggesting their potential in developing new antimycobacterial agents (Nural et al., 2018).
Intermediate in Antibiotic Synthesis : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in premafloxacin (an antibiotic) synthesis, demonstrates the role of pyrrolidine derivatives in pharmaceutical manufacturing (Fleck et al., 2003).
Arylation in Ionic Liquids : Research on 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (PYRRO/NO) shows its higher stability and reactivity in ionic liquids than in traditional solvents. This study suggests potential applications in chemical synthesis and pharmaceuticals (Velázquez et al., 2010).
Bioorganic Synthesis : Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key example of the chemical versatility of pyrrolidine derivatives in bioorganic chemistry (Fleck et al., 2003).
Direcciones Futuras
Pyrrolidine derivatives, including “1-(2-Methyl-1-butenyl)pyrrolidine”, hold promise in the field of drug discovery and development. They serve as versatile scaffolds for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring the biological activities of “1-(2-Methyl-1-butenyl)pyrrolidine” and its potential applications in pharmacotherapy.
Propiedades
IUPAC Name |
1-(2-methylbut-1-enyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-3-9(2)8-10-6-4-5-7-10/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRISDUIJEUGGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CN1CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342257 | |
| Record name | AGN-PC-036EKC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-1-butenyl)pyrrolidine | |
CAS RN |
14091-87-3 | |
| Record name | AGN-PC-036EKC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



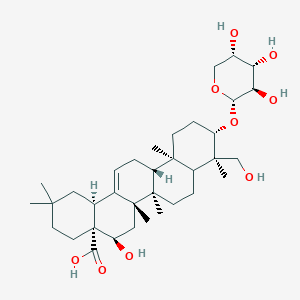
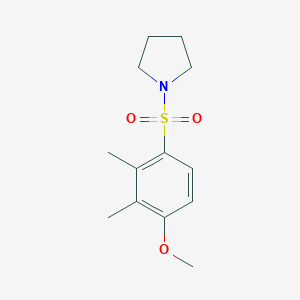
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)

